molecular formula C12H16O3 B1454483 Ethyl 3-(4-hydroxyphenyl)butanoate CAS No. 166960-11-8

Ethyl 3-(4-hydroxyphenyl)butanoate

Cat. No.: B1454483
CAS No.: 166960-11-8
M. Wt: 208.25 g/mol
InChI Key: VRDBGARLKWLHGR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxyphenyl)butanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Regioselective Synthesis Techniques : A study by Guanti et al. (1992) demonstrated a novel regioselective intramolecular hydroxyalkylation reaction to produce 1,8-dihydroxytetralins from 4-(3-hydroxyphenyl)-butanoates. This method highlights the compound's utility in creating specific chemical structures, which are essential in pharmaceutical synthesis (Guanti et al., 1992).

  • Building Block for Drug Synthesis : Ethyl (S)-4-chloro-3-hydroxy butanoate, a derivative of Ethyl 3-(4-hydroxyphenyl)butanoate, is used as a building block for hypercholesterolemia drugs. Jung et al. (2010) explored various microbial reductases to synthesize this compound, demonstrating its importance in developing cholesterol-lowering medications (Jung et al., 2010).

  • Polymer Chemistry Applications : Seebach and Züger (1982) investigated the depolymerization of Poly-(R)-3-hydroxy-butanoate to produce ethyl 3-hydroxy-butanoates, which are valuable synthetic building blocks. This study underlines the significance of this compound and its derivatives in polymer chemistry (Seebach & Züger, 1982).

  • Application in Material Synthesis : Tagle and Diaz (1998) conducted thermogravimetric analysis on poly (ester-carbonate)s and poly (ester-thiocarbonate)s derived from this compound. Their study offers insights into the thermal stability and decomposition of materials made from this compound, crucial for material science and engineering (Tagle & Diaz, 1998).

  • Synthesis of Antimycobacterial Agents : Raju et al. (2010) synthesized novel heterocycles using ethyl-3-oxo-4-(arylsulfanyl)butanoate, a related compound, and evaluated their efficacy as antimycobacterial agents. This indicates the potential of this compound derivatives in developing new tuberculosis treatments (Raju et al., 2010).

  • Innovative Methods in Organic Synthesis : The synthesis of 4-(1H-indol-3-yl)butanoic acid, transformed into ethyl 4-(1H-indol-3-yl)butanoate, was studied by Nazir et al. (2018). Their work illustrates the compound's role in creating novel indole-based scaffolds, contributing to advancements in organic chemistry (Nazir et al., 2018).

  • Environmental Applications : Delhaye et al. (2006) developed an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, emphasizing the environmental applications of this compound in cleaner chemical processes (Delhaye et al., 2006).

Properties

IUPAC Name

ethyl 3-(4-hydroxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDBGARLKWLHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 3-(4-benzyloxyphenyl)but-2-enoate (3.4 g) in ethyl acetate (100 ml) was hydrogenated over a 10% palladium-on-carbon catalyst (250 mg) at atmospheric pressure/ambient temperature. The catalyst was removed by filtration and the filtrate evaporated to give an oil. The oil was purified by chromatography on silica gel using a 4/1 (v/v) mixture of hexane and ethyl acetate as eluent to give ethyl 3-(4-hydroxyphenyl)butanoate (1.51 g) as a pale yellow oil; NMR(CDCl3): 1.20(3H,t), 1.27(3H,d), 2.52(2H,q), 3.22(1H,m), 4.08(2H,q), 4.84(1H,s), 6.71(2H,m) and 7.08(2H,m); m/z 208(M). Ethyl 3-(4-allyloxyphenyl)butanoate was prepared using the procedue used to prepare ethyl 3-(4-allyloxyphenyl)propionate (see Example 1) but using ethyl 3-(4-hydroxyphenyl)butanoate in place of ethyl 3-(4-hydroxyphenyl)propionate; NMR(CDCl3) 1.17(3H,t), 1.25(3H,d), 2.51(2H,m), 3.22(1H,m), 4.05(2H,q), 4.50(2H,m), 5.33(2H,m), 6.06(1H,m), 6.82(2H,m) and 7.11(2H,m); m/z 249 (M+H).
Name
Ethyl 3-(4-benzyloxyphenyl)but-2-enoate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 38.1 (5.00 g, 17.1 mmol) in EtOH (100 mL) at room temperature was added PPTS. The resulting solution was stirred for 16 hours and then concentrated in vacuo. The residue was purified by flash chromatography (SiO2 gel 60, eluted with 0%-20% EtOAc in hexanes). Fractions containing the desired product were combined and concentrated to give 38.2 (3.00 g, 84%) as a colorless oil. MS ESI (pos.) m/e: 226.1 (M+H2O)+.
Name
38.1
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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